Edoxaban

Vue d'ensemble

Description

Edoxaban est un nouvel anticoagulant oral utilisé principalement pour réduire le risque d’accident vasculaire cérébral et d’embolie systémique chez les patients atteints de fibrillation auriculaire non valvulaire. Il est également indiqué pour le traitement de la thrombose veineuse profonde et de l’embolie pulmonaire après une thérapie initiale par un anticoagulant parentéral .

Méthodes De Préparation

La synthèse d’Edoxaban implique plusieurs étapes, en partant de matières premières facilement disponibles. L’une des voies de synthèse comprend les étapes suivantes :

Formation de composés intermédiaires : La synthèse commence par l’acide (1S)-3-cyclohexène-1-formique, qui subit une série de réactions pour former des composés intermédiaires. Ces réactions comprennent l’halogénation, les réactions catalysées par une base et la protection des groupes amino.

Ammonolyse et déprotection : Les composés intermédiaires sont ensuite soumis à des réactions d’ammonolyse et de déprotection pour former le produit final.

Carboxylation et condensation : Les dernières étapes impliquent des réactions de carboxylation et de condensation pour produire l’this compound.

Les méthodes de production industrielle se concentrent sur l’optimisation du rendement, la réduction des coûts et la garantie de la stabilité et de la qualité du produit. Ces méthodes impliquent souvent l’utilisation de catalyseurs, des conditions de réaction contrôlées et des étapes de purification pour atteindre une pureté élevée et une qualité constante .

Analyse Des Réactions Chimiques

Edoxaban subit diverses réactions chimiques, notamment :

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Les principaux produits formés à partir de ces réactions sont généralement des produits de dégradation qui peuvent être identifiés et caractérisés à l’aide de techniques telles que la chromatographie liquide-spectrométrie de masse (LC-MS) et la spectroscopie de résonance magnétique nucléaire (RMN) .

4. Applications de la recherche scientifique

This compound possède un large éventail d’applications de recherche scientifique, notamment :

Médecine : Il est utilisé comme anticoagulant pour la prévention et le traitement des troubles thromboemboliques tels que la fibrillation auriculaire, la thrombose veineuse profonde et l’embolie pulmonaire

Pharmacologie : La recherche sur this compound se concentre sur sa pharmacocinétique, sa pharmacodynamie et la surveillance thérapeutique des médicaments pour garantir une utilisation sûre et efficace chez les patients

Interactions médicamenteuses : Des études ont été menées pour comprendre les interactions entre this compound et d’autres médicaments, en particulier ceux qui affectent son métabolisme et son excrétion.

Applications De Recherche Scientifique

Pharmacological Profile

Edoxaban exhibits several key pharmacological properties:

- Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.

- Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.

- Bioavailability : this compound has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .

Atrial Fibrillation

This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:

- ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) this compound were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with this compound compared to warfarin .

- ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of this compound (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .

Venous Thromboembolism

This compound is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:

- Phase III Trials : These trials established this compound as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .

Case Studies

Recent real-world applications of this compound have been documented, particularly in Southeast Asia, where it was introduced more recently:

Advantages Over Traditional Anticoagulants

This compound offers several advantages compared to vitamin K antagonists like warfarin:

- No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, this compound’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.

- Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with this compound compared to warfarin, particularly in high-risk populations .

Mécanisme D'action

Edoxaban exerce ses effets en inhibant sélectivement le facteur Xa, une enzyme cruciale de la cascade de coagulation . En inhibant le facteur Xa, this compound empêche la conversion de la prothrombine en thrombine, réduisant ainsi la formation de caillots sanguins . Cette inhibition est à la fois directe et réversible, ce qui permet un contrôle précis de l’anticoagulation . Les cibles moléculaires et les voies impliquées comprennent l’inhibition de la génération de thrombine et de l’agrégation plaquettaire .

Comparaison Avec Des Composés Similaires

Edoxaban fait partie de la classe des anticoagulants oraux directs, qui comprend également l’apixaban, le rivaroxaban et le dabigatran . Comparé à ces composés, this compound présente plusieurs caractéristiques uniques :

Posologie une fois par jour : Contrairement à certains autres anticoagulants qui nécessitent plusieurs doses par jour, this compound est administré une fois par jour, ce qui améliore la conformité des patients.

Risque plus faible de saignement majeur : Des études ont montré qu’this compound est associé à un risque plus faible de saignement majeur par rapport à d’autres anticoagulants tels que le dabigatran et le rivaroxaban.

Moins d’interactions médicamenteuses : This compound présente moins d’interactions médicamenteuses par rapport à la warfarine, ce qui en fait une option plus sûre pour les patients sous plusieurs médicaments.

Des composés similaires comprennent :

Activité Biologique

Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:

- Ki Values : this compound has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .

- Inhibition Assays : In human plasma, this compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .

Table 1: Key Pharmacodynamic Parameters of this compound

| Parameter | Value |

|---|---|

| Ki for free FXa | 0.561 nM |

| Ki for prothrombinase | 2.98 nM |

| PT Prolongation | 0.256 μM |

| aPTT Prolongation | 0.508 μM |

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:

- Bioavailability : Approximately 62% .

- Peak Plasma Concentration : Achieved within 1.5 hours post-administration .

- Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .

Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 62% |

| Peak Concentration Time | 1.5 hours |

| Half-Life | 10-14 hours |

Case Study: ELDERCARE-AF Trial

The ELDERCARE-AF trial evaluated the efficacy of low-dose this compound (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:

- Participants : Included frail patients aged ≥80 years.

- Primary Endpoint : Reduction in stroke or systemic embolism.

- Results : this compound significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the this compound group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .

Table 3: Efficacy Outcomes from ELDERCARE-AF Trial

| Group | Stroke/Systemic Embolism Rate (%) | Major Bleeding Rate (%) |

|---|---|---|

| This compound | 1.6 | Higher but not significant |

| Placebo | 3.9 - 10.1 | Lower |

Safety Profile

While this compound is effective in reducing thromboembolic events, it also poses risks for bleeding:

- Major Bleeding Events : Observed more frequently with this compound compared to placebo; however, this difference was not statistically significant .

- Gastrointestinal Bleeding : Notably higher in patients receiving this compound .

Conclusion on Safety

The safety profile indicates that while this compound is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.

Propriétés

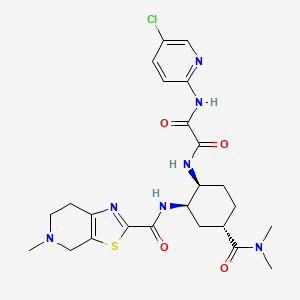

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-JLJPHGGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197398 | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale yellowish-white crystalline powder | |

CAS No. |

480449-70-5 | |

| Record name | Edoxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.